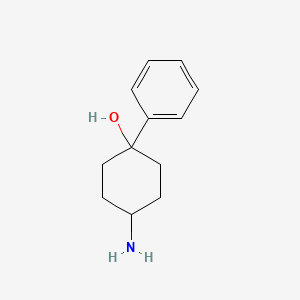

4-Amino-1-phenylcyclohexan-1-ol

Description

Properties

IUPAC Name |

4-amino-1-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUECPDWEFSCXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965444 | |

| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51171-78-9, 51171-79-0, 1461708-75-7 | |

| Record name | Cyclohexanol, 4-amino-1-phenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-amino-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Compound: 4 Amino 1 Phenylcyclohexan 1 Ol

Chemical Structure and Properties

The chemical structure of 4-Amino-1-phenylcyclohexan-1-ol consists of a cyclohexane (B81311) ring substituted with a hydroxyl group and a phenyl group at the C1 position, and an amino group at the C4 position.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| IUPAC Name | This compound |

Stereochemistry and Conformational Analysis

The presence of chiral centers in this compound gives rise to stereoisomers. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. pressbooks.pubgmu.edu The substituents (amino, phenyl, and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of the different conformers is influenced by the steric bulk of these substituents. Generally, bulkier groups prefer the equatorial position to minimize 1,3-diaxial interactions. libretexts.orgyoutube.com For this compound, this means there will be a conformational preference for the phenyl and amino groups to be in equatorial positions. The cis and trans isomers of this compound will have distinct conformational preferences and, consequently, different physical and chemical properties.

Synthesis of this compound

A common method for synthesizing N-alkyl amides, which can then be hydrolyzed to amines, is the Ritter reaction. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. wikipedia.orgmissouri.eduyoutube.com For the synthesis of this compound, a potential route could involve the reaction of 1-phenylcyclohexene or 1-phenylcyclohexanol (B105894) with a nitrile, followed by hydrolysis of the resulting amide. The reaction proceeds through a nitrilium ion intermediate which is then attacked by water. organic-chemistry.orgyoutube.com

Other synthetic strategies can also be employed. One approach involves the catalytic hydrogenation of p-acetamidophenol to produce a mixture of cis- and trans-4-acetamidocyclohexanol, followed by separation of the isomers and subsequent hydrolysis to yield the desired aminocyclohexanol. google.com Another potential route could start from 1,4-cyclohexanedione, which can be stereoselectively converted to the corresponding aminocyclohexanol isomers using a combination of a ketoreductase and an amine transaminase. researchgate.net

Purification and Characterization

Purification of this compound from the reaction mixture is crucial to obtain a pure sample for characterization and further use. Common purification techniques include:

Crystallization: This technique is often used to separate cis and trans isomers. For instance, fractional crystallization can be employed to isolate the desired isomer from a mixture. google.comgoogle.com

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amines, silica (B1680970) gel chromatography can be effective, sometimes with the addition of a small amount of a basic modifier to the eluent to prevent tailing. biotage.comcolumn-chromatography.com Amine-functionalized silica can also be used for more efficient separation. biotage.com High-performance liquid chromatography (HPLC) is another powerful tool for both analytical and preparative separations of aminocyclohexanol isomers. sielc.com

The structure and purity of this compound are confirmed using various spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring provide information about the stereochemistry and conformation of the molecule.rsc.orgchemicalbook.com

Interactive Table: Predicted ¹H NMR Data for trans-4-Aminocyclohexanol (B47343)

| Assignment | Shift (ppm) |

|---|---|

| A | 3.545 |

| B | 2.665 |

| C | 1.920 |

| D | 1.840 |

| E | 1.300 |

| F | 1.153 |

Data sourced from ChemicalBook. chemicalbook.com

Crystallographic DataX-ray crystallography can provide the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the cyclohexane ring.nih.govThis data is invaluable for confirming the stereochemistry of the synthesized compound.

Synthetic Approaches to this compound

The synthesis of this compound, a substituted aminocyclohexanol, involves strategic chemical transformations to construct the cyclohexyl core and introduce the requisite amino and hydroxyl functionalities with specific stereochemistry. Methodologies often leverage readily available starting materials and employ powerful reactions from the synthetic organic chemist's toolkit.

Established Synthetic Routes and Reaction Pathways

The construction of the this compound scaffold can be achieved through various established routes, primarily involving the initial formation of a cyclohexanone (B45756) or cyclohexanol (B46403) intermediate, followed by the introduction of the amino group.

Methodologies Involving Cyclohexanone Precursors

A common and versatile approach to the synthesis of this compound begins with a suitably substituted cyclohexanone. For instance, 4-aminocyclohexanone (B1277472) can serve as a key precursor. The synthesis of this intermediate can be accomplished through methods such as the catalytic hydrogenation of p-acetamidophenol, followed by hydrolysis to remove the acetyl protecting group. google.com Another route involves the use of 4-N-Boc-aminocyclohexanol, which can be oxidized to 4-N-Boc-aminocyclohexanone. google.com This protected aminoketone is then poised for the introduction of the phenyl group.

The phenyl group is typically introduced via the addition of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium), to the carbonyl group of the cyclohexanone. libretexts.orgyoutube.com This nucleophilic addition reaction forms the tertiary alcohol and installs the phenyl substituent at the 1-position, yielding the desired 1-phenyl-4-aminocyclohexan-1-ol skeleton. The choice of solvent and reaction conditions is crucial for the success of this transformation, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly employed. gatech.edu

| Starting Material | Reagent(s) | Intermediate | Product |

| p-Acetamidophenol | H₂, Catalyst; H₃O⁺ | 4-Aminocyclohexanone | This compound |

| 4-N-Boc-aminocyclohexanol | Oxidizing Agent | 4-N-Boc-aminocyclohexanone | 4-N-Boc-1-phenylcyclohexan-1-ol |

| 4-Aminocyclohexanone | Phenylmagnesium bromide or Phenyllithium (B1222949) | - | This compound |

Application of Organometallic Reagents in the Synthesis of Arylcyclohexanols

Organometallic reagents are indispensable tools in the synthesis of arylcyclohexanols, including this compound. mt.com These reagents, characterized by a carbon-metal bond, function as potent nucleophiles, readily attacking the electrophilic carbon of a carbonyl group. libretexts.orgyoutube.com

Grignard reagents, with the general formula R-MgX, and organolithium reagents, R-Li, are the most frequently used for this purpose. libretexts.org In the context of synthesizing 1-phenylcyclohexan-1-ol derivatives, phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi) are the reagents of choice. youtube.com The reaction is typically carried out in anhydrous ethereal solvents to prevent the quenching of the highly basic organometallic reagent by protic solvents like water or alcohols. libretexts.org

The reaction of a cyclohexanone derivative with these organometallic reagents proceeds via a nucleophilic addition mechanism to generate a tertiary alcohol. libretexts.org For the synthesis of this compound, if starting from a protected 4-aminocyclohexanone, the organometallic addition yields the protected tertiary alcohol, which can then be deprotected in a subsequent step.

Strategies for Introducing the Amino Functional Group into Cyclohexanol Structures

Several strategies exist for the introduction of an amino functional group onto a pre-existing cyclohexanol framework. One common method involves the reduction of a corresponding nitro-substituted cyclohexanol. The nitro group can be introduced through various nitration methods and subsequently reduced to the amine using reducing agents like hydrogen gas with a metal catalyst (e.g., Pd/C) or metal hydrides.

Another prevalent strategy is the reductive amination of a cyclohexanone. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with ammonia (B1221849) or a primary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Furthermore, the amino group can be introduced via nucleophilic substitution reactions. For example, a cyclohexanol with a suitable leaving group (e.g., a tosylate or mesylate) at the 4-position can be displaced by an amine nucleophile. The stereochemical outcome of this reaction is dependent on the mechanism (SN1 or SN2).

In some synthetic routes, the amino group is carried through the synthesis from the starting material. For instance, starting with p-aminophenol, the aromatic ring can be hydrogenated to form 4-aminocyclohexanol. google.com This intermediate can then be oxidized to 4-aminocyclohexanone, which is then reacted with an organometallic reagent as described previously.

Stereoselective Synthesis and Diastereomeric Control

The synthesis of specific stereoisomers of this compound requires careful control over the reaction conditions and the use of chiral reagents or catalysts. The presence of two stereocenters in the molecule (at C-1 and C-4) means that four possible stereoisomers can exist (two pairs of enantiomers).

Enantioselective and Diastereoselective Approaches to this compound

Achieving both enantioselectivity and diastereoselectivity in the synthesis of this compound is a significant challenge. Diastereoselectivity can often be controlled by the steric hindrance of the reagents and the substrate. For example, the reduction of a 4-aminocyclohexanone derivative may favor the formation of one diastereomer over the other due to the directing effect of the amino group.

Enantioselective approaches aim to produce a single enantiomer in excess. This can be achieved through several strategies, including the use of a chiral starting material, the application of a chiral auxiliary, or the employment of a chiral catalyst. For example, starting with an enantiomerically pure cyclohexanone derivative would lead to an enantiomerically enriched product. Alternatively, a prochiral cyclohexanone could be desymmetrized using a chiral reagent.

A key step where stereocontrol is critical is the addition of the phenyl group to the cyclohexanone. The use of a chiral organometallic reagent or a chiral ligand in conjunction with the organometallic species can induce facial selectivity in the attack on the carbonyl group, leading to an enantiomeric excess of one of the alcohol stereoisomers.

| Stereocenter | Desired Outcome | Method |

| C-1 and C-4 | Diastereomeric Control | Substrate-controlled reduction or addition |

| C-1 and C-4 | Enantioselective Synthesis | Use of chiral starting materials, auxiliaries, or catalysts |

Utilization of Chiral Catalysts and Auxiliaries in Related Aminoalcohol Synthesis

The synthesis of chiral aminoalcohols is a well-developed field, and the principles can be applied to the synthesis of this compound. rsc.orgchemrxiv.org Chiral catalysts, often transition metal complexes with chiral ligands, can facilitate enantioselective transformations. polyu.edu.hk For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable β-amino ketone precursor could be employed to set the stereochemistry of both the alcohol and the amine-bearing carbon centers. core.ac.uk

Chiral auxiliaries are another powerful tool for stereocontrol. wikipedia.org An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For example, a chiral amine could be used to form a chiral imine from a cyclohexanone, which would then undergo a diastereoselective addition of the phenyl group. Subsequent hydrolysis would remove the chiral amine and reveal the enantiomerically enriched aminoalcohol. Evans auxiliaries, for example, are widely used in stereoselective alkylations and aldol (B89426) reactions and could be adapted for such a purpose. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Mechanochemical and Biocatalytic Approaches)

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key to this endeavor are approaches that offer high atom economy, use of renewable feedstocks, and operation under mild reaction conditions. In this context, mechanochemical and biocatalytic methods have emerged as promising sustainable alternatives to traditional synthetic protocols.

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a significant advantage in terms of sustainability by often reducing or eliminating the need for bulk solvents. These reactions are typically carried out by grinding or milling solid reactants, which can lead to shorter reaction times, higher yields, and access to products that may be difficult to obtain through conventional solution-phase chemistry.

As of the current literature, a specific, detailed mechanochemical synthesis for this compound has not been reported. However, the field of mechanosynthesis has demonstrated successful applications in the formation of various carbon-nitrogen bonds and the synthesis of cyclic structures, suggesting the potential for future development of a mechanochemical route to this target molecule. Research in the mechanochemical synthesis of other amino alcohols and related cyclic amines provides a foundation upon which such a method could be conceptualized. For instance, the synthesis of amides and esters of amino acids has been successfully achieved through ball-milling techniques, showcasing the utility of this approach for reactions involving amine and alcohol functionalities.

Biocatalytic Approaches

Biocatalysis, the use of natural catalysts such as enzymes, is a cornerstone of green chemistry. Enzymes operate under mild conditions of temperature and pressure, are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable resources. These characteristics often lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification steps.

A notable advancement in the synthesis of this compound has been the development of a biocatalytic method utilizing transaminases. A study by Fiorati et al. (2020) demonstrated the successful bioamination of a hydrophobic substrate to produce this compound in a high yield. This process was conducted in a disperse system, which facilitates the reaction between the hydrophobic ketone precursor and the water-soluble enzyme.

The synthesis involves the use of a transaminase enzyme to transfer an amino group from an amine donor to the ketone precursor, 1-phenyl-4-oxocyclohexanol. This enzymatic transformation is highly selective and efficient.

Detailed Research Findings from Biocatalytic Synthesis:

The research conducted by Fiorati and colleagues provides specific data on the biocatalytic synthesis of this compound. The following table summarizes the key findings of their work.

| Parameter | Value |

| Enzyme Used | Transaminase |

| Substrate | 1-phenyl-4-oxocyclohexanol |

| Reaction System | Disperse system (isooctane/water) |

| Yield | 95% |

| Key Advantage | High selectivity and yield under mild, environmentally friendly conditions. |

Table 1: Summary of Biocatalytic Synthesis of this compound.

This biocatalytic route exemplifies the power of green chemistry principles in action. By leveraging the inherent selectivity of enzymes, a high-value chemical can be synthesized with high efficiency and minimal environmental impact. The use of a disperse system also addresses the common challenge of substrate solubility in enzymatic reactions, broadening the applicability of biocatalysis to a wider range of chemical transformations.

Chemical Reactivity and Transformation Pathways of 4 Amino 1 Phenylcyclohexan 1 Ol

Reactions Involving the Amine Functional Group

The primary amine group in 4-Amino-1-phenylcyclohexan-1-ol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Alkylation Reactions of the Amine Moiety.

The nucleophilic character of the amine group readily allows for acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(4-hydroxy-4-phenylcyclohexyl)acetamide. While specific studies on this compound are not extensively documented, general procedures for the acylation of similar amino alcohols are well-established.

Alkylation of the amine can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding alkylated amine.

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, Base | N-Acyl derivative |

| Acylation | Acid anhydride, Base | N-Acyl derivative |

| Alkylation | Alkyl halide | N-Alkyl derivative (mono- or poly-alkylated) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-Alkyl derivative |

Formation of Nitrogen-Containing Derivatives.

The amine functionality serves as a precursor for a range of nitrogen-containing derivatives. Reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. For example, reacting this compound with an appropriate isocyanate (R-NCO) would yield a substituted urea of the type N-(4-hydroxy-4-phenylcyclohexyl)-N'-R-urea. The reactivity of isocyanates is generally higher with amines than with hydroxyl groups, allowing for selective reaction at the amine site.

Furthermore, the synthesis of sulfonamides can be accomplished by reacting the amine with a sulfonyl chloride (R-SO2Cl) in the presence of a base. This reaction provides access to compounds with the general structure R-SO2-NH-(cyclohexyl ring)-OH.

| Derivative | Reagent | General Product Structure |

| Urea | Isocyanate (R-NCO) | |

| Sulfonamide | Sulfonyl chloride (R-SO2Cl) |

Reactions at the Hydroxyl Functional Group

The tertiary hydroxyl group in this compound offers another site for chemical modification, although its reactivity can be influenced by steric hindrance.

Esterification and Etherification Reactions.

Esterification of the tertiary alcohol can be achieved by reaction with acyl chlorides or acid anhydrides, often requiring a catalyst and forcing conditions due to the sterically hindered nature of the hydroxyl group. The use of a strong acid catalyst, such as sulfuric acid, is a common approach for Fischer-Speier esterification with carboxylic acids, though this method is an equilibrium process.

Etherification, such as the Williamson ether synthesis, would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, the formation of the tertiary alkoxide and subsequent SN2 reaction can be challenging and may be prone to elimination side reactions.

Oxidation and Reduction Pathways of the Alcohol Functionality.

Oxidation of the tertiary alcohol in this compound is not possible without breaking a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. Therefore, typical oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions would not yield a ketone at this position.

Reduction of the hydroxyl group to a hydrogen atom is a challenging transformation that would require harsh conditions, such as conversion to a good leaving group followed by reductive cleavage. A more common reaction pathway for tertiary alcohols is acid-catalyzed dehydration. Treatment of this compound with a strong acid, like sulfuric or phosphoric acid, would likely lead to the formation of a cyclohexene (B86901) derivative through the elimination of water. The regioselectivity of the double bond formation would depend on the stability of the resulting alkene isomers.

Chemical Transformations of the Phenyl Group.

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring (the amino and hydroxyl groups on the cyclohexyl moiety) will influence the position of substitution. However, the amino group is a strong activating group and is ortho-, para-directing. To control the reaction and avoid potential side reactions, the amino group is often protected, for instance, by acylation, prior to carrying out electrophilic substitution on the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination of the phenyl ring can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the phenyl ring, respectively, using an alkyl halide or acyl chloride in the presence of a Lewis acid catalyst. However, the presence of the strongly activating (and potentially Lewis basic) amino group can complicate these reactions, often requiring protection of the amine. wikipedia.orglibretexts.org

| Reaction | Reagent/Catalyst | Product Type |

| Nitration | HNO3, H2SO4 | Nitrophenyl derivative |

| Bromination | Br2, FeBr3 | Bromophenyl derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acylphenyl derivative |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | Alkylphenyl derivative |

Reactivity of the Cyclohexane (B81311) Ring System

The reactivity of the cyclohexane ring in this compound is not uniform and is significantly directed by the nature and orientation of its substituents. The conformational flexibility of the six-membered ring is a critical determinant of the molecule's chemical behavior.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org The molecule can exist as cis and trans diastereomers, each with distinct conformational preferences that influence their reactivity.

For the trans isomer, the diequatorial conformation is generally more stable, as it minimizes steric hindrance. researchgate.net In this arrangement, both the bulky phenyl group at C-1 and the amino group at C-4 would reside in the more sterically favorable equatorial positions. Conversely, the cis isomer would have one substituent in an axial position and the other in an equatorial position. A ring flip would interconvert these positions.

The relative stability of these conformers is crucial in determining the feasibility and outcome of chemical reactions. For instance, reactions that require a specific geometric arrangement of atoms, such as certain elimination reactions, will be highly dependent on the conformational equilibrium. The energy difference between axial and equatorial conformations, often quantified by "A-values," indicates the steric strain associated with placing a substituent in the axial position. masterorganicchemistry.com For a phenyl group, this value is significant, strongly favoring an equatorial position. The amino group also prefers an equatorial orientation.

Reactions proceeding through an SN2 or E2 mechanism often have strict stereoelectronic requirements. For example, an E2 elimination typically requires an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. youtube.com This arrangement is readily achieved when both groups are in axial positions. Therefore, a less stable conformer with an axial leaving group might be the reactive species, even if it is present in a small concentration at equilibrium. youtube.com The reactivity of axial versus equatorial positions is a key factor, with axial positions often being more reactive in SN2 and E2 reactions due to better orbital overlap for backside attack or elimination. youtube.com

| Isomer | More Stable Conformation | Key Steric Interactions | Implication for Reactivity |

|---|---|---|---|

| trans-4-Amino-1-phenylcyclohexan-1-ol | Diequatorial (Phenyl and Amino groups equatorial) | Minimized 1,3-diaxial interactions. | Reactions requiring axial leaving groups would proceed through a higher energy conformer. |

| cis-4-Amino-1-phenylcyclohexan-1-ol | Axial-Equatorial (e.g., Phenyl equatorial, Amino axial) | 1,3-diaxial interactions involving the axial substituent. | May more readily undergo reactions requiring an axial substituent, depending on which group is axial. |

While the cyclohexane ring is generally stable, under specific conditions, it can undergo ring-opening or expansion reactions. For a molecule like this compound, a relevant transformation to consider is a ring expansion, particularly for a closely related isomer.

A pertinent example of a ring expansion reaction is the Tiffeneau-Demjanov rearrangement . wikipedia.orgsynarchive.comlibretexts.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. wikipedia.orgsynarchive.comlibretexts.org Although the primary amino group in this compound is directly on the ring at the C-4 position, an isomeric structure, 1-aminomethyl-1-phenylcyclohexanol, would be a suitable substrate for this rearrangement.

The mechanism of the Tiffeneau-Demjanov rearrangement begins with the diazotization of the primary amino group by nitrous acid, forming a diazonium salt. numberanalytics.comwikipedia.org This is followed by the loss of nitrogen gas (N₂) to generate a primary carbocation. A 1,2-alkyl shift from the cyclohexane ring to the carbocationic center then occurs, leading to a ring-expanded carbocation, which is subsequently captured by water to form a ketone after deprotonation. numberanalytics.comwikipedia.org The migratory aptitude of the adjacent ring carbons influences the product distribution in substituted cyclohexanes. libretexts.org

This type of rearrangement provides a synthetic route to larger cyclic ketones from smaller cyclic amines and is a mechanistically relevant pathway to consider for isomers of the title compound. wikipedia.orgsynarchive.comlibretexts.org

Mechanistic Investigations of Key Chemical Transformations (e.g., Nucleophilic Additions, Eliminations)

The functional groups of this compound provide multiple sites for chemical reactions, with nucleophilic additions and eliminations being prominent transformation pathways.

Elimination Reactions (Dehydration):

The tertiary alcohol in this compound can undergo acid-catalyzed dehydration to form an alkene. This reaction typically proceeds through an E1 mechanism . pdx.edunih.gov

The mechanism involves three key steps:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). nih.gov

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at C-1. This carbocation is stabilized by the adjacent phenyl group through resonance.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (C-2 or C-6), resulting in the formation of a double bond and regenerating the acid catalyst.

The regioselectivity of the elimination will favor the formation of the most stable alkene (Zaitsev's rule), which in this case would be 1-phenylcyclohexene due to the conjugation of the double bond with the phenyl ring. The amino group at the 4-position, being basic, would be protonated under acidic conditions, existing as an ammonium (B1175870) salt. This electron-withdrawing group would likely have an influence on the rate and potentially the regioselectivity of the elimination reaction.

Nucleophilic Transformations:

The amino group in this compound is nucleophilic and can participate in various reactions. Under neutral or basic conditions, the lone pair of electrons on the nitrogen can act as a nucleophile.

One potential transformation is neighboring group participation (NGP) , also known as anchimeric assistance. nih.govfishersci.carsc.orgresearchgate.net If a suitable leaving group were present on the cyclohexane ring, the amino group could act as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group. This would result in the formation of a bicyclic aziridinium (B1262131) ion intermediate. The subsequent attack by an external nucleophile would lead to the final product, often with retention of stereochemistry at the reaction center. rsc.orgresearchgate.net The feasibility of NGP is highly dependent on the stereochemical relationship between the amino group and the leaving group; a trans-diaxial arrangement is typically required for efficient participation.

The amino group can also influence the reactivity of the molecule through its basicity. In reactions involving electrophiles, the amino group can compete with the hydroxyl group for reaction. The relative nucleophilicity of the amino and hydroxyl groups would depend on the reaction conditions, particularly the pH.

| Reaction Type | Key Intermediate | Influencing Factors | Plausible Product(s) |

|---|---|---|---|

| Acid-Catalyzed Dehydration (E1) | Tertiary carbocation stabilized by the phenyl group. | Acid concentration, temperature, protonation of the amino group. | 1-Phenylcyclohexene |

| Neighboring Group Participation | Bicyclic aziridinium ion. | Presence of a good leaving group, stereochemistry (trans-diaxial arrangement). | Substituted cyclohexane with retained stereochemistry. |

Structural Characterization and Conformational Analysis of 4 Amino 1 Phenylcyclohexan 1 Ol

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is an indispensable tool in chemical analysis, allowing for the non-destructive investigation of molecular structure. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide a detailed picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Amino-1-phenylcyclohexan-1-ol is expected to show distinct signals for the aromatic protons, the cyclohexane (B81311) ring protons, and the protons of the amino and hydroxyl groups.

Aromatic Protons: The phenyl group will exhibit signals in the aromatic region, typically between δ 7.2 and 7.6 ppm. The protons on the phenyl ring would likely appear as multiplets due to complex spin-spin coupling.

Cyclohexane Protons: The eight protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm. The exact chemical shifts and multiplicities depend on their axial or equatorial positions and their proximity to the electron-withdrawing amino and hydroxyl groups. The proton at C4, attached to the same carbon as the amino group, would likely be shifted downfield compared to the other ring protons.

OH and NH₂ Protons: The hydroxyl and amino protons are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, the following signals are anticipated:

Aromatic Carbons: The phenyl group will show several signals in the δ 125-150 ppm region. The carbon attached to the cyclohexane ring (quaternary) will have a distinct chemical shift from the protonated carbons.

Quaternary Carbon (C1): The carbon atom bearing both the phenyl and hydroxyl groups (C1) is a quaternary carbon and is expected to have a chemical shift in the range of δ 70-85 ppm.

Cyclohexane Carbons: The remaining five carbons of the cyclohexane ring will appear in the δ 20-55 ppm range. The carbon bearing the amino group (C4) will be shifted downfield relative to the other CH₂ groups due to the electronegativity of the nitrogen atom.

A summary of predicted NMR data is presented below.

| Predicted NMR Data for this compound |

| ¹H NMR |

| Chemical Shift (δ, ppm) |

| 7.2 - 7.6 |

| 1.2 - 2.5 |

| Variable (broad) |

| ¹³C NMR |

| Chemical Shift (δ, ppm) |

| 125 - 150 |

| 70 - 85 |

| ~45 - 55 |

| 20 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key characteristic absorption bands are expected as follows:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H (alcohol) and N-H (amine) stretching vibrations. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane ring appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching vibrations from the phenyl ring are expected to show peaks in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration for the tertiary alcohol and the C-N stretching for the amine are expected in the fingerprint region, typically between 1050-1250 cm⁻¹.

| Predicted IR Absorption Bands for this compound |

| Wavenumber (cm⁻¹) |

| 3200 - 3600 (broad) |

| > 3000 |

| < 3000 |

| 1450 - 1600 |

| 1050 - 1250 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₇NO, giving it a molecular weight of approximately 191.27 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 191. Key fragmentation patterns would likely involve:

Loss of Water: A peak at M-18 (m/z = 173) due to the loss of a water molecule from the alcohol.

Loss of Phenyl Group: A peak corresponding to the loss of the phenyl group (C₆H₅, 77 Da), leading to a fragment at m/z = 114.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen atoms.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, data from the related compound trans-4-phenylcyclohexan-1-ol reveals key structural features that can be extrapolated. nih.gov For instance, the crystal structure of trans-4-phenylcyclohexan-1-ol shows that the cyclohexane ring adopts a chair conformation with the bulky phenyl group in the equatorial position to minimize steric strain. nih.gov The hydroxyl group is also found in an equatorial position. nih.gov It is highly probable that this compound would adopt a similar solid-state conformation, with both the large phenyl group and the amino group occupying equatorial positions to achieve maximum thermodynamic stability.

| Crystallographic Data for a Related Compound: trans-4-Phenylcyclohexan-1-ol nih.gov |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists in various conformations to relieve ring strain. The most stable of these is the chair conformation.

The cyclohexane ring in this compound will exist predominantly in a chair conformation. maricopa.eduyoutube.com In this conformation, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions.

For this compound, there are two possible chair conformations for the trans and cis isomers. In the most stable isomer, it is expected that the large phenyl group at C1 will occupy an equatorial position to minimize 1,3-diaxial interactions. Similarly, the amino group at C4 will also favor the equatorial position. The hydroxyl group is attached to the same carbon as the phenyl group.

The cyclohexane ring is not static and undergoes a rapid process called "ring flipping" or "chair inversion" at room temperature. youtube.com This process converts axial substituents to equatorial and vice versa. youtube.com However, the equilibrium will strongly favor the conformation where the largest substituents are in the equatorial position. Therefore, the conformer with both the phenyl and amino groups equatorial would be the most populated and thus the most representative structure of the molecule.

Axial and Equatorial Orientations of Substituents

The orientation of substituents on the cyclohexane ring as either axial or equatorial has significant energetic implications. Axial substituents are parallel to the principal axis of the ring, leading to greater steric interactions with other axial substituents on the same side of the ring (1,3-diaxial interactions). In contrast, equatorial substituents point away from the ring, resulting in lower steric strain.

The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference (in kcal/mol) between the conformation where the substituent is in an axial position versus an equatorial position. A larger A-value indicates a stronger preference for the equatorial position. For the substituents in this compound, the A-values for the individual, unsubstituted cyclohexane derivatives are well-established.

| Substituent | A-value (kcal/mol) |

| -OH (Hydroxyl) | 0.6-1.0 |

| -NH2 (Amino) | 1.2 - 1.8 |

| -C6H5 (Phenyl) | ~3.0 |

Note: The A-value for the amino group can vary depending on the solvent due to hydrogen bonding. ubc.ca

Due to the significantly larger A-value of the phenyl group (~3.0 kcal/mol) compared to the amino group (1.2-1.8 kcal/mol) and the hydroxyl group (at C1), the phenyl group at the C4 position will have a strong preference for the equatorial orientation to minimize steric hindrance. ubc.camasterorganicchemistry.com The hydroxyl group is attached to a quaternary carbon (C1) and its orientation is fixed relative to the phenyl group at the same carbon in this specific isomer. The amino group at C4 will also preferentially occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.

Stereochemical Relationships Between Substituents (cis/trans Isomerism)

The relative spatial orientation of the substituents on the cyclohexane ring gives rise to stereoisomers, specifically cis and trans isomers. In a 1,4-disubstituted cyclohexane, such as the relationship between the amino group at C4 and the substituents at C1, the cis/trans designation describes whether the substituents are on the same side or opposite sides of the ring, respectively.

Cis Isomer: In the cis-isomer of this compound, the amino group and the hydroxyl/phenyl group at C1 are on the same face of the cyclohexane ring. In a chair conformation, this would mean one substituent is axial and the other is equatorial. Given the strong equatorial preference of the large phenyl group, the most stable conformation of the cis-isomer would likely have the C1-phenyl group equatorial and the C4-amino group axial. However, a ring flip would place the phenyl group in an axial position and the amino group in an equatorial position, a conformation that would be significantly less stable due to the large A-value of the phenyl group.

Trans Isomer: In the trans-isomer, the amino group and the hydroxyl/phenyl group at C1 are on opposite faces of the ring. This can be achieved by having both substituents in equatorial positions or both in axial positions. The conformation with both the C1-phenyl group and the C4-amino group in equatorial positions would be the most stable due to the minimization of steric strain for both bulky groups. libretexts.org The alternative diaxial conformation would be highly energetically unfavorable.

The relationship between the hydroxyl and phenyl groups at the C1 position is fixed as they are attached to the same carbon atom.

Summary of Stereoisomers and Preferred Conformations:

| Isomer | C1-Phenyl Orientation | C4-Amino Orientation | Relative Stability |

| trans | Equatorial | Equatorial | Most Stable |

| cis | Equatorial | Axial | Less Stable |

| cis | Axial | Equatorial | Even Less Stable |

| trans | Axial | Axial | Least Stable |

This analysis, based on the fundamental principles of conformational analysis and established A-values, predicts that the trans-isomer of this compound with both the phenyl and amino groups in equatorial positions will be the most stable stereoisomer and conformer.

Theoretical and Computational Studies of 4 Amino 1 Phenylcyclohexan 1 Ol

Quantum Chemical Investigations

Quantum chemical investigations are at the forefront of understanding the intrinsic properties of 4-Amino-1-phenylcyclohexan-1-ol at the electronic level. These methods provide a detailed picture of the molecule's electronic structure, preferred geometries, and the energetic landscape it inhabits.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and energetics of molecular systems like this compound. DFT methods have been successfully applied to study hydrogen bond interactions, which are crucial in determining the conformation and reactivity of this molecule. researchgate.net For instance, DFT calculations can predict the optimized geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of the molecule's stability and reactivity. researchgate.net The accuracy of DFT in predicting these properties has been demonstrated in studies of similar molecules, such as cyclohexanol (B46403) and its derivatives. researchgate.net

| Computational Method | Property Investigated | Key Findings |

| DFT | Electronic Structure | Provides insights into the distribution of electrons and molecular orbitals. |

| DFT | Energetics | Calculates the relative energies of different conformers and transition states. |

| DFT | Hydrogen Bonding | Quantifies the strength and geometry of intramolecular hydrogen bonds. researchgate.net |

Ab Initio Methods for Prediction of Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties. nih.gov For a molecule like this compound, ab initio calculations can provide benchmark data for various properties. These methods are particularly useful for obtaining precise predictions of molecular geometries, vibrational spectra, and thermochemical data. nih.gov

While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more accurate description of electron correlation effects, which are important for non-covalent interactions such as hydrogen bonding. mdpi.com The application of ab initio methods can be crucial for validating results from less computationally expensive methods and for providing a deeper understanding of the molecule's intrinsic properties. nih.govresearchgate.net

| Ab Initio Method | Predicted Property | Significance for this compound |

| Møller-Plesset (MP2) | Molecular Geometry | Provides a highly accurate prediction of bond lengths and angles. |

| Coupled Cluster (CC) | Interaction Energies | Offers a benchmark for the strength of non-covalent interactions. mdpi.com |

| Gaussian-n (G4) theories | Thermochemical Data | Accurately predicts enthalpies of formation and other thermodynamic properties. researchgate.net |

Computational Analysis of Conformational Preferences and Interconversion Barriers

The flexible cyclohexane (B81311) ring in this compound allows for various conformations, primarily the chair, boat, and twist-boat forms. Computational analysis is essential to determine the relative stabilities of these conformers and the energy barriers that separate them. researchgate.netlookchem.com

By mapping the potential energy surface (PES), researchers can identify the global minimum energy structure and other low-energy conformers. researchgate.net These studies often reveal that the chair conformation is the most stable, but the presence of bulky substituents like the phenyl group can influence the equilibrium. The energy barriers for ring inversion, the process by which one chair conformation converts to another, can also be calculated, providing insights into the molecule's dynamic behavior. lookchem.comnih.gov

| Conformer | Relative Stability | Interconversion Barrier |

| Chair | Most Stable | Highest |

| Twist-Boat | Intermediate | Lower |

| Boat | Least Stable | Transition state for interconversion |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide detailed information about isolated molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations track the movement of atoms over time, providing a dynamic picture of the molecule's conformational landscape. nih.gov

For this compound, MD simulations can reveal how the presence of a solvent, like water, affects its conformational preferences. The solvent can stabilize certain conformations through intermolecular interactions, such as hydrogen bonding, and can influence the rates of conformational changes. nih.gov These simulations are crucial for understanding how the molecule behaves in a biological or chemical system.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore potential chemical reactions involving this compound. nih.gov By modeling the reaction pathways, researchers can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energies. nih.gov This information is vital for predicting the feasibility and kinetics of a reaction.

For example, in silico studies could investigate the mechanisms of reactions involving the amino or hydroxyl groups, providing insights that can guide synthetic chemistry efforts. These computational predictions can help in designing more efficient synthetic routes or in understanding the metabolic fate of the compound.

Theoretical Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The amino and hydroxyl groups in this compound make it capable of forming extensive hydrogen bonding networks. mdpi.comnih.gov Theoretical modeling can be used to investigate the nature and strength of these interactions, both within the molecule (intramolecular) and with other molecules (intermolecular). mdpi.comnih.gov

Understanding these hydrogen bonding networks is critical as they play a significant role in the molecule's physical properties, such as its melting point and solubility, as well as its biological activity. Computational models can predict the geometry and energetics of these networks, providing a detailed picture of how this compound interacts with its environment at the molecular level. nih.gov

Synthesis and Academic Utility of Analogues and Derivatives of 4 Amino 1 Phenylcyclohexan 1 Ol

Design Principles for Structural Analogues and Derivatives

The design of structural analogues and derivatives of 4-Amino-1-phenylcyclohexan-1-ol is guided by several key principles aimed at modulating the compound's properties for specific applications. These principles often involve systematic modifications of the core structure, including the aromatic ring, the cyclohexyl framework, and the amino group.

Another design strategy focuses on the stereochemistry of the cyclohexyl ring. The rigid, chair-like conformation of the cyclohexane (B81311) ring allows for the precise spatial arrangement of the functional groups. The synthesis of specific stereoisomers (cis or trans) of derivatives like 4-phenylcyclohexan-1-ol is a key consideration, as the relative orientation of the phenyl, hydroxyl, and amino groups can dramatically impact biological activity. nih.gov The stereochemical outcome of reactions involving the cyclohexyl ring, such as the reduction of a precursor ketone, is a well-studied area that provides insights into achieving stereoselective synthesis.

Furthermore, modifications to the amino group are a common strategy. N-alkylation or N-acylation of the amino group can introduce new functionalities and alter the compound's lipophilicity and basicity. mdpi.com These changes can influence pharmacokinetic properties and interactions with biological targets. The amino group also serves as a handle for conjugating the scaffold to other molecules, such as peptides or other pharmacophores, to create hybrid molecules with novel properties. nih.gov

The following interactive table summarizes the key design principles and their intended effects:

Table 1: Design Principles for this compound Analogues| Structural Modification | Target Area | Design Principle | Intended Effect |

|---|---|---|---|

| Phenyl Ring Substitution | Aromatic Ring | Introduction of electron-donating/withdrawing groups, halogens, or alkyl groups. | Modulate electronic properties, steric hindrance, and lipophilicity to influence binding affinity and pharmacokinetic profiles. |

| Stereochemical Control | Cyclohexyl Ring | Synthesis of specific cis/trans isomers. | Control the spatial orientation of functional groups to optimize interaction with biological targets. |

| Amino Group Functionalization | Amino Group | N-alkylation, N-acylation, or formation of Schiff bases. | Alter basicity, lipophilicity, and introduce new functionalities for conjugation or to modify biological activity. |

| Conformational Constraint | Cyclohexyl Ring | Introduction of additional rings or bulky groups. | Restrict conformational flexibility to lock the molecule into a bioactive conformation and improve selectivity. |

Synthetic Methodologies for Novel Substituted this compound Analogues

The synthesis of novel substituted analogues of this compound often starts from readily available precursors and employs a variety of organic reactions. A common precursor is 4-phenylcyclohexanone (B41837), which can be subjected to various transformations to introduce the desired functional groups.

One general synthetic route to 4-amino-4-arylcyclohexanone derivatives, which share a similar core structure, begins with a double Michael reaction of an acrylate (B77674) on an arylacetonitrile. nih.gov This is followed by a series of steps including cyclization, decarboxylation, ketalization, and saponification to yield a geminally substituted acid. This acid is then rearranged to an isocyanate, which can be converted to the target amino compound. nih.gov

The introduction of substituents on the phenyl ring can be achieved by starting with an appropriately substituted arylacetonitrile. For modifications of the amino group, standard N-alkylation or N-acylation reactions can be performed on the final amino alcohol product. For instance, condensation with chloroacetyl chloride followed by amination with hydrazine (B178648) hydrate (B1144303) has been used to synthesize derivatives of a related 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol. researchgate.net

The synthesis of specific stereoisomers often relies on stereoselective reduction of the ketone group in a 4-phenylcyclohexanone precursor. The choice of reducing agent and reaction conditions can influence the ratio of cis and trans isomers of the resulting alcohol.

More advanced synthetic strategies may involve cycloaddition reactions to construct the cyclohexyl ring with the desired substituents in place. For example, derivatives of 4-amino antipyrine (B355649) containing six and seven-membered rings have been synthesized via cycloaddition of a Schiff base analogue with various reagents. semanticscholar.org

The following interactive table outlines some of the synthetic methodologies employed:

Table 2: Synthetic Methodologies for Substituted this compound Analogues| Reaction Type | Description | Starting Material Example | Product Type |

|---|---|---|---|

| Reductive Amination | The direct conversion of a ketone to an amine. | 4-Phenylcyclohexanone | 4-Amino-1-phenylcyclohexane |

| Michael Addition/Cyclization | A multi-step sequence to build the substituted cyclohexanone (B45756) ring. nih.gov | Arylacetonitrile and an acrylate | 4-Aryl-4-cyanocyclohexanone derivative |

| N-Acylation/Alkylation | Modification of the amino group. researchgate.net | This compound | N-substituted derivatives |

| Stereoselective Reduction | Reduction of a ketone to an alcohol with control over stereochemistry. | 4-Phenylcyclohexanone | cis- or trans-4-Phenylcyclohexan-1-ol |

| Cycloaddition Reactions | Formation of the cyclic core through cycloaddition. semanticscholar.org | Schiff base of an amino-aryl compound | Heterocyclic fused derivatives |

Role of this compound as a Precursor or Chiral Scaffold in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, particularly for the creation of more complex and chiral molecules. researchgate.netresearchgate.net Its rigid cyclohexyl framework and multiple functional groups (amino, hydroxyl, and phenyl) provide a platform for diverse chemical transformations.

As a precursor, this compound can be used to synthesize a variety of derivatives by modifying its existing functional groups. The amino and hydroxyl groups serve as handles for attaching other molecular fragments through reactions like amidation, esterification, and etherification. This modularity allows for the construction of libraries of compounds for screening in drug discovery and other applications. nih.gov

In the context of chiral synthesis, if this compound is resolved into its individual enantiomers, it can serve as a chiral scaffold. A chiral scaffold is a molecule with a defined three-dimensional structure that can be used to direct the stereochemical outcome of subsequent reactions. researchgate.net By building upon a chiral scaffold, chemists can synthesize enantiomerically pure complex molecules, which is crucial in fields like medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

The O'Donnell amino acid synthesis provides an example of how related chiral scaffolds are used to produce unnatural α-amino acids. organic-chemistry.org This method involves the alkylation of a Schiff base of a glycine (B1666218) ester, often using a chiral phase-transfer catalyst to induce asymmetry. organic-chemistry.org Similarly, the this compound scaffold could potentially be used in asymmetric synthesis to control the stereochemistry of newly formed chiral centers.

The development of one-pot synthesis methods for creating chiral molecules from amino acid-derived precursors highlights the importance of such scaffolds. organic-chemistry.orgnih.gov These methods streamline the synthetic process and are valuable for generating diverse and complex molecular architectures. organic-chemistry.orgnih.gov

Research on Conformationally Constrained Amino Acid Analogues Derived from this Scaffold

A significant area of research focuses on using scaffolds like this compound to create conformationally constrained amino acid analogues. northwestern.eduresearchgate.net Natural amino acids are flexible molecules, and incorporating them into peptides results in a wide range of possible conformations. By using a rigid scaffold to create an amino acid analogue, the conformational freedom of the resulting peptide can be restricted.

This conformational constraint can be highly beneficial in drug design. It can lock a peptide into its bioactive conformation, leading to increased potency and selectivity for its biological target. nih.gov Furthermore, conformationally constrained amino acids can improve the metabolic stability of peptides by making them less susceptible to enzymatic degradation.

The synthesis of these constrained analogues often involves incorporating the amino and carboxyl groups (or their precursors) onto the rigid cyclohexyl framework of the scaffold. The relative positions and stereochemistry of these groups are critical for mimicking the structure of natural amino acids while imposing conformational rigidity.

Research in this area has led to the development of various cyclic β-amino acids, which are valuable synthetic precursors for modified peptides and natural products. northwestern.edu The enantioselective synthesis of these constrained cyclic β-amino acids is a key challenge and an active area of investigation. northwestern.edu The development of versatile routes to prepare such molecules, including those with quaternary centers, is of particular interest. nih.gov

The following interactive table presents examples of research on conformationally constrained amino acid analogues:

Table 3: Research on Conformationally Constrained Amino Acid Analogues| Research Focus | Scaffold Type | Synthetic Approach | Key Finding/Application |

|---|---|---|---|

| Enantioselective Synthesis of Cyclic β-Amino Acids northwestern.eduresearchgate.net | Various cyclic scaffolds | Asymmetric synthesis, resolution | Access to enantiomerically pure building blocks for modified peptides. |

| Synthesis of β-Lactams with Quaternary Centers nih.gov | N-benzyl-N-chloroacetyl amino acid derivatives | Intramolecular Nα-Cα-cyclization | A route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones. |

| Betidamino Acids nih.gov | N'-monoacylated aminoglycine derivatives | Solid-phase peptide synthesis | Creation of conformationally restricted peptide analogues with potential for high biological activity. |

| Polyfunctional Cyclobutane Monomers researchgate.net | Cyclobutane β-amino acids | Selective transformations of protected amino acids | Versatile chiral precursors for polyfunctional chemical platforms. |

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Functionalization

The development of efficient and selective methods for the synthesis and functionalization of the 4-Amino-1-phenylcyclohexan-1-ol core is paramount for its broader application. Current research is actively pursuing innovative strategies beyond traditional approaches.

One of the most promising avenues is the use of biocatalysis, particularly employing enzymes like keto reductases (KREDs) and amine transaminases (ATAs). These enzymatic methods offer high regio- and stereoselectivity, which is often challenging to achieve with conventional chemical reactions. For instance, a one-pot, two-step enzymatic cascade can be employed for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. This modular approach allows for the selective production of a desired stereoisomer by choosing the appropriate enzyme.

Beyond enzymatic methods, research is also focused on the derivatization of the amino and hydroxyl groups of this compound to introduce new functionalities. This includes N-acylation, N-alkylation, and esterification reactions to create a diverse library of derivatives with tailored properties. These functionalization reactions are crucial for tuning the compound's solubility, reactivity, and biological activity.

Future research in this area will likely focus on the development of novel catalytic systems, including metal-organic frameworks (MOFs) and nanoparticle-based catalysts, to further enhance the efficiency and selectivity of functionalization reactions. Additionally, the exploration of flow chemistry for the continuous and scalable synthesis of this compound derivatives is an emerging area of interest.

Investigation of Complex Molecular Architectures Incorporating the this compound Core

The rigid yet three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of complex molecular architectures. Researchers are increasingly incorporating this core into larger and more intricate molecules with specific functions.

A significant area of investigation is the synthesis of macrocycles containing the this compound unit. nih.govtcu.educam.ac.uk These macrocyclic structures can exhibit unique host-guest properties and have potential applications in areas such as molecular recognition, sensing, and catalysis. The amino and hydroxyl groups of the core provide convenient handles for cyclization reactions, allowing for the construction of a variety of macrocyclic frameworks.

Furthermore, the this compound moiety is being explored as a key component in the design of novel therapeutic agents. For example, derivatives of this compound have been investigated as kinase inhibitors, demonstrating the potential of this scaffold in medicinal chemistry. The ability to readily modify the amino and phenyl groups allows for the fine-tuning of interactions with biological targets.

The concept of "molecular architectonics," which involves the precise design and construction of functional molecular systems, is highly relevant to this area of research. boehringer-ingelheim.combiosynth.com By strategically positioning functional groups on the this compound core, it is possible to create molecules with predefined shapes and properties, leading to the development of new materials and bioactive compounds.

| Research Area | Key Findings | Potential Applications |

| Macrocycle Synthesis | Incorporation of the this compound core into macrocyclic structures has been demonstrated. | Molecular recognition, sensing, catalysis |

| Medicinal Chemistry | Derivatives have shown potential as kinase inhibitors. | Development of novel therapeutic agents |

| Molecular Architectonics | The scaffold allows for the precise design of functional molecules. | New materials, bioactive compounds |

Deepening Theoretical Understanding of Reactivity and Stereocontrol

A thorough understanding of the reactivity and stereochemistry of this compound is crucial for its rational design and application. Theoretical and computational studies play a vital role in elucidating the factors that govern its chemical behavior.

Conformational analysis of the cyclohexane (B81311) ring is fundamental to understanding the stereochemical outcome of reactions involving this compound. The chair conformation is the most stable, and the relative orientation of the amino, phenyl, and hydroxyl substituents (axial vs. equatorial) significantly influences the molecule's reactivity and properties. For instance, in 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents can occupy equatorial positions, is generally more stable than the cis isomer, where one substituent is forced into an axial position, leading to unfavorable 1,3-diaxial interactions. vaia.com

Computational methods, such as Density Functional Theory (DFT), are being employed to model the stereoisomers of this compound and to predict their relative stabilities and reactivity. These studies can provide insights into reaction mechanisms and help in the design of stereoselective synthetic routes. For example, computational modeling can aid in understanding the substrate specificity and stereoselectivity of enzymes used in the synthesis of aminocyclohexanols.

Future research will likely involve more sophisticated computational models to simulate the behavior of this compound in different chemical environments and to predict its interactions with other molecules, including biological targets. This deeper theoretical understanding will be invaluable for the development of new applications for this versatile compound.

Potential for Integration into Advanced Material Science Scaffolds

The unique combination of functional groups and a rigid core makes this compound a promising candidate for integration into advanced materials. Its ability to participate in polymerization and form well-defined structures opens up possibilities in materials science.

One notable application is in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. trans-4-Aminocyclohexanol, a related compound, can be used as a monomer in the production of benzoxazine (B1645224) resins. These materials exhibit excellent thermal stability, mechanical properties, and low water absorption, making them suitable for applications in the aerospace and electronics industries. The incorporation of the phenyl group in this compound could further enhance the thermal and aromatic properties of such polymers.

The amino and hydroxyl functionalities also allow for the incorporation of this compound into polyamides and other polymers. Polyamides derived from diamines containing a cyclohexane ring have been shown to possess good solubility and thermal stability. acs.org The phenyl group in this compound could introduce additional rigidity and favorable intermolecular interactions, leading to materials with enhanced properties.

Furthermore, the potential for this compound to self-assemble into ordered structures suggests its utility in the development of functional materials such as gels and liquid crystals. The interplay of hydrogen bonding from the amino and hydroxyl groups and π-π stacking from the phenyl rings could drive the formation of supramolecular assemblies with interesting optical or electronic properties.

| Material Type | Potential Role of this compound | Potential Properties |

| Polybenzoxazines | As a monomer to enhance thermal and aromatic properties. | High thermal stability, good mechanical properties. |

| Polyamides | As a diamine monomer to increase rigidity and intermolecular interactions. | Good solubility, enhanced thermal stability. |

| Supramolecular Materials | As a building block for self-assembly through hydrogen bonding and π-π stacking. | Ordered structures with potential optical/electronic properties. |

Emerging Challenges and Opportunities in Cyclohexanol (B46403) Chemistry Research

The field of cyclohexanol chemistry, and specifically the study of this compound, is not without its challenges and opportunities. Overcoming these hurdles will be key to unlocking the full potential of this class of compounds.

A significant challenge lies in the stereoselective synthesis of polysubstituted cyclohexanes. acs.org Achieving precise control over the spatial arrangement of multiple functional groups on the cyclohexane ring remains a complex task. The development of new catalytic systems and synthetic methodologies that can deliver specific stereoisomers with high purity is a critical area of ongoing research.

The separation of stereoisomers, such as the cis and trans forms of this compound, can also be a difficult and costly process. Therefore, developing synthetic routes that directly yield the desired isomer is highly desirable.

Despite these challenges, the opportunities in this field are vast. The structural diversity of the this compound scaffold presents a wealth of possibilities in medicinal chemistry for the development of new drugs targeting a range of diseases. nih.govnih.govtechnologynetworks.comtechnologynetworks.com The ability to fine-tune the properties of this molecule through functionalization opens doors to the creation of novel materials with tailored characteristics. As our understanding of the fundamental chemistry of this compound deepens, so too will the scope of its potential applications. The continued exploration of this versatile building block promises to yield exciting discoveries in the years to come.

Q & A

(Basic) What are the optimal synthetic routes for preparing 4-Amino-1-phenylcyclohexan-1-ol with high yield and purity?

The synthesis of this compound can be optimized using multistep organic reactions. Key methods include:

- Nucleophilic substitution : Employing cyclohexanol derivatives with amino groups under controlled pH (7–8) and temperature (25–40°C) to minimize side reactions .

- Oxidation of phenylcyclohexene precursors : Using methanol as a solvent and catalytic oxidants (e.g., KMnO₄) to achieve regioselective hydroxylation .

- Enzymatic decarboxylation : Pyridoxal phosphate-dependent enzymes in buffered aqueous solutions (pH 7.4) for stereochemical control .

Post-synthesis, purity is verified via NMR (¹H/¹³C) and mass spectrometry, with yields typically quantified using HPLC .

(Basic) Which analytical techniques are most reliable for characterizing this compound?

Critical characterization methods include:

- NMR Spectroscopy : For structural elucidation of the cyclohexane ring and amino-phenyl substituents. ¹H NMR (δ 1.2–2.8 ppm for cyclohexane protons; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR confirm regiochemistry .

- Mass Spectrometry (HRMS) : To determine molecular weight (e.g., m/z 219.2 [M+H]⁺) and fragmentation patterns .

- HPLC/GC-MS : For purity assessment and retention time comparison against standards .

(Basic) How do environmental factors (pH, temperature) influence the stability of this compound in experimental settings?

- pH Sensitivity : The compound degrades under acidic conditions (pH < 4) due to protonation of the amino group, leading to ring strain. Buffered solutions (pH 7–8) stabilize the structure .

- Temperature : Prolonged exposure to >50°C accelerates oxidation of the hydroxyl group. Storage at 4°C in inert atmospheres (N₂) is recommended .

(Advanced) How can researchers design experiments to study the interaction of this compound with enzymatic targets?

- Surface Plasmon Resonance (SPR) : Immobilize enzymes (e.g., oxidoreductases) on sensor chips to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions in physiological buffers .

- Inhibitor Assays : Co-incubate with substrates (e.g., NADH) to assess competitive/non-competitive inhibition via fluorescence quenching .

(Advanced) How can contradictions in pharmacological data (e.g., variable IC₅₀ values) for this compound be resolved?

- Meta-Analysis : Compare datasets across studies using standardized assay conditions (e.g., cell lines, buffer composition) .

- Dose-Response Replication : Test compound purity (via HPLC) and solubility (via DLS) to rule out batch variability .

- Computational Validation : Use molecular docking to predict binding affinities and cross-validate with experimental IC₅₀ .

(Advanced) What computational strategies predict the bioactivity of this compound against neurological targets?

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier (BBB) permeability using logP (∼2.1) and polar surface area (∼50 Ų) .

- QSAR Models : Train algorithms on datasets of cyclohexanol derivatives to forecast neurotransmitter receptor affinity (e.g., 5-HT1A) .

- Docking Studies (AutoDock Vina) : Map interactions with active sites of monoamine oxidases (e.g., MAO-B) using the compound’s InChI key .

(Basic) What strategies enhance the solubility of this compound for in vitro studies?

- Salt Formation : Convert to hydrochloride salts (e.g., via HCl gas treatment) to improve aqueous solubility .

- Co-Solvents : Use DMSO:water (10:90 v/v) or cyclodextrin complexes to maintain stability .

- Micellar Encapsulation : Incorporate into PEG-phospholipid micelles for cell culture compatibility .

(Advanced) How can multi-step syntheses of this compound derivatives be optimized for scalability?